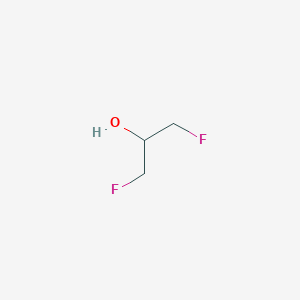

1,3-Difluoro-2-propanol

Beschreibung

Historical Context and Significance in Fluorine Chemistry Research

The study of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound by halogen exchange reported in 1862. nih.gov While the specific timeline of the first synthesis of 1,3-Difluoro-2-propanol is not detailed in the reviewed literature, its significance emerged from its application as a metabolic poison. It became known as the primary active ingredient in the rodenticide Gliftor, which saw extensive use in the former Soviet Union and is still approved for use in China. wikipedia.orgsmolecule.com

The historical significance of this compound in research is heavily tied to toxicological studies conducted in the late 20th century. Seminal research in 1998 elucidated the biochemical mechanism behind its toxicity. nih.govvulcanchem.com These studies demonstrated that this compound is metabolized in vivo, first being oxidized to 1,3-difluoroacetone. nih.govmurdoch.edu.au This intermediate is then further converted to (-)-erythrofluorocitrate, a potent inhibitor of aconitate hydratase (aconitase), a key enzyme in the citric acid cycle. nih.govmurdoch.edu.aunih.gov This metabolic disruption leads to the accumulation of citrate in tissues, particularly the kidney, and a subsequent energy deficit at the cellular level. nih.govvulcanchem.com This body of work established this compound as a classic example of "lethal synthesis," where a relatively non-toxic compound is converted into a highly toxic one through metabolic processes.

Current Research Landscape and Emerging Trends

Contemporary research on this compound continues to build upon its established toxicological foundation while exploring new applications and chemical behaviors. One prominent trend is the investigation of this compound as a potential replacement for other highly toxic vertebrate pesticides, such as sodium monofluoroacetate (also known as Compound 1080), due to the potential for developing effective antidotes. researchgate.net A significant portion of this research focuses on the use of 4-methylpyrazole as a potential antidote, which has been shown to inhibit the initial, rate-limiting step of this compound's metabolic activation—its oxidation to 1,3-difluoroacetone by NAD+-dependent alcohol dehydrogenase. nih.govmurdoch.edu.aunih.gov

Another major area of current research involves the use of this compound as a synthetic building block in organofluorine chemistry. sigmaaldrich.comchemicalbook.com The incorporation of fluorine atoms or fluorinated moieties into organic molecules is a critical strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. vulcanchem.commdpi.com this compound serves as a valuable precursor for synthesizing other fluorinated compounds, including its key metabolite, 1,3-difluoroacetone, which is itself used in further research. sigmaaldrich.comvulcanchem.comchemicalbook.com For instance, it has been used as a starting material in the synthesis of an important intracellular pH indicator. thieme-connect.com

Furthermore, the derivatives of this compound are subjects of fundamental physical chemistry studies. Conformational studies on 1,3-difluoroacetone, for example, have been performed using infrared spectroscopy and ab initio calculations to understand the influence of the fluorine atoms on its molecular geometry and stability. vulcanchem.comresearchgate.net

Interdisciplinary Relevance of this compound Studies

The study of this compound extends across several scientific disciplines, highlighting its interdisciplinary importance.

Biochemistry and Toxicology: This is the most prominent field of study for this compound. Its action as a metabolic poison provides a clear model for investigating enzyme inhibition and the disruption of fundamental metabolic pathways like the citric acid cycle. wikipedia.orgsmolecule.comvulcanchem.com Research into its metabolism, including the enzymes involved (alcohol dehydrogenase and microsomal monooxygenases), and the subsequent toxic effects of its metabolites, offers deep insights into biochemical toxicology. nih.govmurdoch.edu.au

Medicinal and Pharmaceutical Chemistry: Although directly toxic, this compound and its structural motif, the difluoromethyl carbinol group, are highly relevant to drug discovery. mdpi.com The strategic placement of fluorine can significantly modulate the pharmacological properties of a drug candidate. vulcanchem.commdpi.com Therefore, understanding the synthesis and reactivity of simple fluorinated molecules like this compound provides a foundation for developing more complex, biologically active compounds with potential therapeutic uses, such as antiviral or antifungal agents. mdpi.comgoogle.com

Agrochemical Science: The compound's primary industrial application has been as a rodenticide. wikipedia.orgsmolecule.com Research continues to evaluate its efficacy and compare its toxicological profile to other pesticides, which is relevant for developing more targeted and potentially safer pest control agents. researchgate.net

Physical and Synthetic Organic Chemistry: In synthetic chemistry, it is a useful starting material and building block for creating a variety of fluorinated organic molecules. sigmaaldrich.comthieme-connect.com In physical chemistry, thermochemical data for the compound and its interactions are available and contribute to a fundamental understanding of molecular stability and reactivity. nist.gov Additionally, its derivatives are used in conformational analysis to study the effects of fluorine substitution on molecular structure. vulcanchem.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,3-Difluoropropan-2-ol | wikipedia.org |

| Chemical Formula | C₃H₆F₂O | wikipedia.orgnist.gov |

| Molar Mass | 96.08 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 453-13-4 | wikipedia.orgsigmaaldrich.com |

| Appearance | Clear yellow to brownish liquid | chemwhat.com |

| Density | 1.24 g/mL at 25 °C | wikipedia.orgsigmaaldrich.comchemwhat.com |

| Boiling Point | 54-55 °C at 34 mmHg | sigmaaldrich.comchemwhat.com |

| Refractive Index | n20/D 1.373 | sigmaaldrich.comchemwhat.com |

| InChI Key | PVDLUGWWIOGCNH-UHFFFAOYSA-N | wikipedia.orgsigmaaldrich.com |

| SMILES | OC(CF)CF | wikipedia.orgsigmaaldrich.com |

Table 2: Key Research Findings on the Metabolic Pathway of this compound

| Step | Description | Key Enzyme(s) / Process | Resulting Compound | Source(s) |

| 1. Oxidation | The initial and rate-limiting step in the metabolic activation of the compound. | NAD+-dependent alcohol dehydrogenase | 1,3-Difluoroacetone | nih.govmurdoch.edu.aunih.gov |

| 2. Conversion | The toxic metabolite is formed from the intermediate product. | Involves coenzyme A, ATP, oxaloacetate, and Mg2+. | (-)-Erythrofluorocitrate | nih.govmurdoch.edu.aunih.gov |

| 3. Inhibition | The final toxic metabolite inhibits a crucial enzyme in cellular respiration. | Aconitate hydratase (Aconitase) | Inhibition of the Citric Acid Cycle | nih.govvulcanchem.com |

| 4. Defluorination | A parallel process that releases fluoride ions. | Microsomal monooxygenase activity | Free Fluoride | nih.govresearchgate.net |

Eigenschaften

IUPAC Name |

1,3-difluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDLUGWWIOGCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060009 | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-13-4 | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-difluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8ZM2LQG7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,3-difluoro-2-propanol

Direct Synthesis Approaches for 1,3-Difluoro-2-propanol

The direct synthesis of this compound can be achieved through several distinct methodologies, including direct fluorination of polyol precursors, enzyme-mediated catalysis for producing chiral variants, and reduction of a ketone precursor.

The direct fluorination of precursors containing hydroxyl groups is a common strategy for synthesizing fluorinated alcohols. Reagents such as Diethylaminosulfur Trifluoride (DAST) and Sulfur Tetrafluoride (SF₄) are effective for these transformations. smolecule.com These reagents can convert alcohols into the corresponding alkyl fluorides. For the synthesis of this compound, a suitable starting material would be a three-carbon triol like glycerol. The reaction involves the selective replacement of two primary hydroxyl groups with fluorine atoms.

The general reaction conditions for such fluorinations depend on the specific substrate and reagent used. DAST is often preferred for its milder reaction conditions compared to SF₄. However, the control of selectivity can be challenging, and reaction optimization is often required to maximize the yield of the desired difluorinated product while minimizing byproducts.

Table 1: Fluorinating Agents for Alcohol Conversion

| Reagent | Formula | Typical Application |

|---|---|---|

| Diethylaminosulfur Trifluoride (DAST) | Et₂NSF₃ | Conversion of alcohols to alkyl fluorides under mild conditions. |

The production of enantiomerically pure chiral alcohols is a significant challenge in synthetic chemistry, with enzymatic methods offering a powerful solution. researchgate.net Biocatalytic approaches can be applied to the synthesis of chiral this compound through two main strategies: the kinetic resolution of a racemic mixture or the asymmetric reduction of a prochiral ketone.

Lipase-catalyzed kinetic resolution has been successfully used to resolve chiral fluorinated propanol derivatives. nih.gov This process typically involves the enantioselective acylation of the alcohol in an organic solvent, resulting in the separation of one enantiomer as an ester while the other remains as an alcohol. nih.gov

Alternatively, the asymmetric reduction of the corresponding ketone, 1,3-difluoroacetone, can be achieved using enzymes such as alcohol dehydrogenases or other reductases found in various microorganisms. google.com This method can theoretically produce (R)- or (S)-1,3-difluoro-2-propanol with high enantiomeric excess, depending on the stereoselectivity of the chosen enzyme. google.com

A key synthetic route to this compound involves the chemical reduction of its corresponding ketone, 1,3-difluoroacetone. nih.govcymitquimica.com This transformation is a standard carbonyl reduction that converts the ketone functional group into a secondary alcohol.

The reaction can be accomplished using a variety of common reducing agents. The selection of the reagent can influence the reaction conditions and workup procedure. This method is a direct and often high-yielding approach to obtaining this compound, provided the ketone precursor is readily available. In biological systems, the reverse reaction, the oxidation of this compound to 1,3-difluoroacetone, is a critical metabolic step. nih.govresearchgate.net

Table 2: Synthesis via Ketone Reduction

| Precursor | Product | Transformation Type |

|---|

Enzymatic Synthesis and Biocatalytic Routes to Chiral this compound

Derivatization and Functionalization of this compound

The presence of a reactive hydroxyl group allows this compound to serve as a versatile intermediate for the synthesis of other complex fluorinated molecules.

This compound acts as a valuable precursor and building block in organic synthesis for creating more complex fluorinated compounds. smolecule.comvulcanchem.comcymitquimica.com A primary example of its utility is in the synthesis of 1,3-difluoroacetone. cymitquimica.com The oxidation of the secondary alcohol group provides a direct route to this important fluorinated ketone, which itself is a useful synthetic intermediate. smolecule.comvulcanchem.com

The hydroxyl group of this compound is the primary site of its chemical reactivity, allowing for a range of functional group transformations typical of secondary alcohols.

Key reactions include:

Oxidation: The hydroxyl group can be readily oxidized to a carbonyl group, yielding 1,3-difluoroacetone. smolecule.comvulcanchem.com This is a fundamental transformation in organic synthesis and also occurs biochemically. nih.govresearchgate.net

Esterification: The alcohol can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides (e.g., acetic anhydride), to form fluorinated esters. This reaction adds a different functional moiety to the fluorinated backbone.

Dehydration: Under acidic conditions, this compound can undergo dehydration, which involves the elimination of a water molecule to form a fluorinated alkene. smolecule.com

Table 3: Key Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | Oxidizing Agents | Ketone (1,3-Difluoroacetone). smolecule.com |

| Esterification | Carboxylic Acid / Acyl Chloride | Fluorinated Ester. |

C-F Bond Activation and Functionalization in this compound

The carbon-fluorine bond is one of the strongest single bonds, making its activation a significant challenge in synthetic chemistry. Research has demonstrated that the C-F bond in this compound can be selectively activated under relatively mild conditions.

One notable method involves the reaction of this compound with a dinuclear platinum-sulfur complex, [Pt₂(dppp)₂(μ-S)₂], in refluxing toluene. This process results in the cleavage of a single Csp³–F bond through a nucleophilic attack by the sulfur atoms in the platinum complex, following an Sₙ2 mechanism. A key factor in this reaction is the presence of the hydroxyl (-OH) group on the propanol backbone. This group provides electrophilic assistance for the C–F bond cleavage by forming a hydrogen bond with the fluorine atom, which helps stabilize the fluoride anion as it departs. The essential role of the hydroxyl group was confirmed when a similar compound lacking it, 1,3-difluoropropane, failed to react under the same conditions. The final product of this transformation is [Pt₂(dppp)₂(μ-S)(μ-SCH₂CH(OH)CH₂F]F.

In analogous structures, such as 2-aryl-1,3-difluoropropan-2-ols, silicon-induced catalytic C-F bond cleavage has been utilized as a strategy for desymmetrization and functionalization, leading to the synthesis of biologically relevant fluoromethyl-oxazolidinones. researchgate.net This highlights that C-F bond activation in these types of difluoro-compounds can be a pathway to complex heterocyclic structures. researchgate.net

Formation of Halogenated Derivatives of this compound

While specific literature detailing the direct conversion of this compound into other halogenated derivatives is limited, synthetic pathways can be proposed based on the chemistry of related fluorinated alcohols. For instance, methodologies exist for converting fluorinated alcohols into more complex halogenated structures like bromo-fluoro olefins. oup.com One such transformation involves the fluorination of a bromofluoro alcohol, followed by a base-induced dehydrobromination to yield a stereoselectively-formed (E)-1-bromo-1,2-difluoro olefin. oup.com This suggests that the hydroxyl group of this compound could potentially be a site for further transformations to introduce other halogens, or the existing structure could be modified to build other halogenated derivatives.

Advanced Synthetic Strategies and Catalysis in this compound Chemistry

Modern synthetic chemistry has moved towards developing more efficient and environmentally benign methods, including metal-free approaches and the use of specialized catalysts and solvents to facilitate reactions involving fluorinated compounds.

Metal-Free Approaches in this compound Derivative Synthesis

A significant advancement in the synthesis of fluorinated alcohol derivatives is the development of metal-free reaction protocols. One such example is the direct C(sp²)-H hydroxydifluoromethylation of imidazo[1,2-a]pyridines using difluoroacetaldehyde ethyl hemiacetal. nih.govresearchgate.net This reaction is promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and proceeds at room temperature without the need for transition metals or external oxidants. nih.govresearchgate.net The process is efficient, has a wide substrate scope, and has been successfully demonstrated on a gram scale, showcasing its practical applicability. nih.gov The reaction yields novel C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines, which are of interest in medicinal chemistry. nih.govmdpi.com Similar HFIP-promoted, metal-free hydroxydifluoromethylation reactions have been successfully applied to aniline, indole, and pyrrole derivatives. acs.org

Table 1: Optimization of Metal-Free Reaction Conditions for Synthesis of (Imidazo[1,2-a]pyridin-3-yl)(difluoro)methanol Derivatives

| Entry | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | Trace |

| 2 | p-Toluenesulfonic acid (TsOH) | Dichloromethane (DCM) | Room Temp. | Trace |

| 3 | BF₃·Et₂O | Dichloromethane (DCM) | Room Temp. | Trace |

| 4 | Sc(OTf)₃ | Dichloromethane (DCM) | Room Temp. | Trace |

| 5 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | HFIP | Room Temp. | Satisfactory Yield |

This table is based on findings indicating that common Brønsted and Lewis acids were ineffective, while HFIP served as a highly effective promoter for the reaction. nih.govresearchgate.net

Role of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in Related Fluorinated Alcohol Synthesis

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a unique and versatile fluorinated alcohol that plays a crucial role as a solvent, promoter, or catalyst in the synthesis of other fluorinated compounds. thieme-connect.com4medchem.com Its effectiveness stems from a combination of properties including high polarity, strong hydrogen-bond donating capabilities, and significant Brønsted acidity (pKa ≈ 9.3). mdpi.com4medchem.com

In the metal-free Friedel–Crafts reactions mentioned previously, HFIP is not merely a solvent but an active promoter. nih.govmdpi.com A plausible mechanism suggests that HFIP, acting as a proton donor, facilitates the removal of an ethanol molecule from difluoroacetaldehyde ethyl hemiacetal. mdpi.com This leads to the formation of a carbonium ion intermediate, which is stabilized by HFIP and becomes more susceptible to nucleophilic attack by substrates like imidazo[1,2-a]pyridine. mdpi.commdpi.com

Furthermore, HFIP is essential for enabling catalyst turnover in other types of C-F bond functionalizations. For example, in the B(C₆F₅)₃-catalyzed defluorinative Friedel-Crafts cyclization of aliphatic gem-difluorides, HFIP as the solvent is critical. nih.gov The hydrogen-bonding interaction between HFIP and the C(sp³)-F bond facilitates its heterolytic cleavage, which is a key step in the catalytic cycle. nih.gov

Stereoselective Synthesis of this compound and its Analogs

The synthesis of specific stereoisomers of fluorinated compounds is of high importance, particularly for applications in life sciences. In the context of this compound analogs, stereoselective methods have been developed that focus on the controlled activation of C-F bonds or transformations of adjacent functional groups.

A notable strategy is the desymmetrization of 2-aryl-1,3-difluoropropan-2-ols. researchgate.net This approach involves an enantioselective activation of a single C-F bond within the difluoromethyl group, induced by a silicon-based reagent, to construct chiral fluoromethyl-containing oxazolidinones. researchgate.net

Stereoselectivity can also be achieved in the synthesis of halogenated derivatives from related fluorinated alcohols. For instance, the synthesis of (E)-1-bromo-1,2-difluoro olefins can be accomplished with high selectivity from a bromofluoro alcohol precursor. The stereochemical outcome of the elimination reaction is dependent on the base used, with lithium amides favoring the (E)-isomer through a transition state stabilized by Li-F chelation. oup.com

Biological Activity and Biochemical Mechanisms of 1,3-difluoro-2-propanol

Metabolic Fate and Biotransformation of 1,3-Difluoro-2-propanol in Biological Systems

The metabolism of this compound is a multi-step process that converts the relatively inert parent compound into a potent cellular toxin. This biotransformation is critical to its mechanism of action and involves several key enzymatic reactions and the formation of toxic metabolites.

Conversion of this compound to 1,3-Difluoroacetone

The initial and rate-limiting step in the metabolic cascade of this compound is its oxidation to 1,3-Difluoroacetone. researchgate.netnih.gov This conversion is a crucial activation step, as this compound itself is not the ultimate toxic agent. researchgate.net Studies in rats have shown that following administration of this compound, there is a characteristic lag phase of 2-3 hours before the onset of toxic effects, which is absent when animals are dosed directly with 1,3-Difluoroacetone. researchgate.netnih.gov This observation underscores the necessity of this metabolic conversion for toxicity to occur. The transformation is catalyzed by specific enzymes within the liver. publish.csiro.au

Enzymatic Catalysis of this compound Metabolism: Role of NAD+-dependent Alcohol Dehydrogenase and Microsomal Monooxygenase

Two primary enzyme systems are responsible for the metabolism of this compound: NAD+-dependent alcohol dehydrogenase and microsomal monooxygenases. nih.govmurdoch.edu.au

NAD+-dependent Alcohol Dehydrogenase: This enzyme catalyzes the oxidation of this compound to 1,3-Difluoroacetone. nih.govmurdoch.edu.auvulcanchem.com This reaction is dependent on the cofactor NAD+ (Nicotinamide adenine dinucleotide). nih.govmurdoch.edu.au The activity of this enzyme is a critical determinant of the rate of formation of the toxic metabolite. nih.gov

Microsomal Monooxygenase: This enzyme system, also known as the cytochrome P450 system, is responsible for the defluorination of this compound. publish.csiro.aunih.govmurdoch.edu.au This process can be induced by substances like phenobarbitone and inhibited by compounds such as piperonyl butoxide. nih.govmurdoch.edu.au The action of microsomal monooxygenases contributes to the release of fluoride ions, a key aspect of the compound's toxicity profile. nih.gov

The involvement of these enzymes has been demonstrated in various studies. For instance, the inhibition of alcohol dehydrogenase by 4-methylpyrazole was shown to prevent the conversion of this compound to its toxic metabolites and alleviate signs of poisoning in animal models. researchgate.netnih.gov

Formation of (-)Erythrofluorocitrate from 1,3-Difluoroacetone

Once formed, 1,3-Difluoroacetone undergoes further metabolism to produce the highly toxic compound, (-)erythrofluorocitrate. nih.govnih.gov This conversion has been demonstrated in vitro using rat kidney homogenates supplemented with essential cofactors like coenzyme A, ATP, and oxaloacetate. researchgate.netnih.gov In vivo studies in rats have confirmed that the administration of 1,3-Difluoroacetone leads to the synthesis of (-)erythrofluorocitrate in the kidney. researchgate.netnih.gov This step is a critical juncture in the toxic pathway, as (-)erythrofluorocitrate is the molecule that directly interferes with cellular metabolism. nih.gov

Role of (-)Erythrofluorocitrate as an Aconitate Hydratase Inhibitor in the Citric Acid Cycle

The primary biochemical target of (-)erythrofluorocitrate is the enzyme aconitate hydratase (also known as aconitase). researchgate.netnih.govpublish.csiro.au This enzyme plays a crucial role in the citric acid cycle (or Krebs cycle), a central metabolic pathway for energy production in aerobic organisms. vulcanchem.comsmolecule.com Aconitate hydratase catalyzes the isomerization of citrate to isocitrate. vulcanchem.comnih.gov

(-)Erythrofluorocitrate acts as a potent inhibitor of aconitate hydratase. researchgate.netnih.gov By binding to the enzyme, it blocks the conversion of citrate, leading to a disruption of the citric acid cycle. vulcanchem.compublish.csiro.au The inhibition of aconitate hydratase by fluorocitrate has been shown to be partially competitive when citrate is the substrate. nih.govnih.gov This inhibition is the direct cause of the metabolic disturbances observed following exposure to this compound. publish.csiro.au

Citrate Accumulation as a Result of this compound Metabolism

A hallmark of this compound poisoning is the significant accumulation of citrate in tissues, particularly the kidney. researchgate.netpublish.csiro.aunih.govpublish.csiro.au This citrate buildup is a direct consequence of the inhibition of aconitate hydratase by (-)erythrofluorocitrate. publish.csiro.au With the enzyme blocked, citrate cannot be converted to isocitrate, causing it to accumulate upstream in the metabolic pathway. vulcanchem.com

Studies in rats administered with this compound have demonstrated a marked increase in kidney citrate levels, typically after a lag phase of about 3 hours, which corresponds to the time required for the metabolic conversion of the parent compound to (-)erythrofluorocitrate. publish.csiro.aunih.govpublish.csiro.au This accumulation of citrate is a key indicator of the disruption of the citric acid cycle and the resulting cellular energy deficit. vulcanchem.com

| Metabolic Effect | Observation in Rats | Reference |

| Citrate Accumulation | Significant increase in kidney after a 3-hour lag phase | publish.csiro.aunih.govpublish.csiro.au |

| Aconitate Hydratase Inhibition | Inhibition of the enzyme in the kidney | publish.csiro.aupublish.csiro.au |

Defluorination Processes and Fluoride Release from this compound

In vivo studies have shown that an elevation in fluoride levels precedes the accumulation of citrate in the kidneys of rats treated with this compound or its metabolite, 1,3-Difluoroacetone. researchgate.netnih.govpublish.csiro.au This suggests that defluorination is an early event in the metabolic cascade. publish.csiro.au The released fluoride can contribute to toxicity through its own mechanisms, in addition to the disruption of the citric acid cycle by (-)erythrofluorocitrate. acs.org

| Enzyme/Process | Role in Metabolism | Key Findings | Reference |

| NAD+-dependent Alcohol Dehydrogenase | Converts this compound to 1,3-Difluoroacetone | Rate-limiting step in toxicity; inhibited by 4-methylpyrazole. | researchgate.netnih.govnih.gov |

| Microsomal Monooxygenase | Catalyzes defluorination of this compound | Releases free fluoride ions; induced by phenobarbitone and inhibited by piperonyl butoxide. | publish.csiro.aunih.govmurdoch.edu.au |

| Aconitate Hydratase | Target of (-)erythrofluorocitrate | Inhibition leads to citrate accumulation and disruption of the citric acid cycle. | researchgate.netpublish.csiro.aunih.gov |

Pharmacological and Toxicological Research on this compound

Antidotal Strategies and Therapeutic Interventions for this compound Poisoning: Role of 4-Methylpyrazole

Research has identified 4-methylpyrazole (also known as fomepizole) as a potential antidote for this compound poisoning. nih.govsigmaaldrich.com Its effectiveness lies in its ability to inhibit key enzymatic steps in the toxic metabolic pathway.

4-Methylpyrazole works by:

Inhibiting Alcohol Dehydrogenase: It blocks the NAD+-dependent oxidation of this compound to 1,3-difluoroacetone, which is the crucial first step in the "lethal synthesis" of the toxic metabolite, (-)-erythrofluorocitrate. murdoch.edu.aunih.gov

Inhibiting Microsomal Monooxygenase: 4-Methylpyrazole has also been found to inhibit the microsomal monooxygenase activity responsible for the defluorination of this compound. nih.gov

Studies in rats have demonstrated that the prior administration of 4-methylpyrazole can prevent the synthesis of (-)-erythrofluorocitrate and significantly reduce the accumulation of citrate and fluoride in the body following exposure to this compound. nih.govmurdoch.edu.au This intervention has been shown to eliminate the signs of poisoning in animal models. nih.gov

However, it is important to note that 4-methylpyrazole is ineffective if administered after 1,3-difluoroacetone has already been formed, as it does not prevent the subsequent synthesis of (-)-erythrofluorocitrate from this metabolite. murdoch.edu.auresearchgate.net This highlights that the antidotal properties of 4-methylpyrazole are primarily due to its inhibition of the initial conversion of this compound. murdoch.edu.aunih.gov

Comparative Toxicology with Fluoroacetate (Compound 1080)

This compound shares a similar mechanism of toxicity with sodium fluoroacetate, a well-known rodenticide also referred to as Compound 1080. wikipedia.orgvulcanchem.com Both compounds are metabolic poisons that disrupt the citric acid cycle through the formation of a toxic metabolite. vulcanchem.com

Key similarities in their toxic action include:

Lethal Synthesis: Both this compound and fluoroacetate are converted in the body to a toxic metabolite that inhibits a crucial enzyme in the citric acid cycle. vulcanchem.comresearchgate.net

Enzyme Inhibition: The ultimate toxic metabolite for both compounds is fluorocitrate (specifically, the (-)-erythro-isomer), which inhibits the enzyme aconitase. vulcanchem.comnih.govresearchgate.net

Citrate Accumulation: Inhibition of aconitase leads to a characteristic accumulation of citrate in the tissues. publish.csiro.auresearchgate.net

Despite these similarities, there are some differences. For instance, the administration of this compound results in a more delayed onset of citrate accumulation in the kidneys compared to fluoroacetate. publish.csiro.au

The shared mechanism of toxicity has led to discussions about the potential for this compound to be used as a replacement for Compound 1080 in vertebrate pest control programs. nih.govpublish.csiro.au The availability of a potential antidote in the form of 4-methylpyrazole for this compound poisoning is a significant factor in these considerations. nih.govban1080.org.au

Antimicrobial Properties and Related Biological Studies of this compound

Potential Applications in Developing New Antimicrobial Agents

While primarily known for its toxicity, the chemical structure of this compound and its derivatives have been explored for their potential in developing new antimicrobial agents. The presence of fluorine atoms can enhance the bioactivity of molecules, making fluorinated compounds a subject of interest in medicinal chemistry.

Research has indicated that certain fluorinated compounds, including derivatives of this compound, show promise in this area. For example, some studies have demonstrated the effectiveness of related compounds in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

The hydroxyl group in this compound allows for chemical modifications, such as esterification, to create a variety of derivatives. This structural versatility provides a basis for synthesizing and testing new compounds with potential antimicrobial properties.

Comparison with Structurally Similar Antifungal Agents (e.g., Fluconazole Analogs)

The core structure of this compound, a propan-2-ol backbone with fluorine substitutions, bears a resemblance to the chemical scaffold of some azole antifungal agents, such as fluconazole. Fluconazole is a widely used antifungal drug that contains a 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol structure. nih.gov

The development of new antifungal agents often involves modifying the structure of existing drugs like fluconazole to improve their efficacy and overcome resistance. nih.gov These modifications can include altering the substituents on the aromatic ring or replacing the triazole rings with other heterocyclic systems. nih.gov

Given the structural similarities, derivatives of this compound could potentially serve as building blocks or lead compounds in the design of new antifungal agents. For instance, 1-(1H-1,2,4-triazolyl)-2-(2,4-diflurophenyl)-3-(4-substituted-1-piperazinyl)-2-propanol derivatives, which are structurally related to both this compound and fluconazole, have shown in vitro antifungal activities, with some compounds exhibiting greater potency than fluconazole. thaiscience.info

The exploration of such analogs is a key strategy in the ongoing search for more effective treatments for fungal infections.

Environmental and Ecological Research of 1,3-difluoro-2-propanol

Environmental Fate and Transport of 1,3-Difluoro-2-propanol

The environmental journey of this compound is dictated by its physical and chemical properties, which influence its movement between air, water, and soil, and its persistence in these compartments.

This compound is expected to be mobile in the environment, a characteristic largely attributed to its volatility. fishersci.com Its physicochemical properties, such as vapor pressure and water solubility, govern its distribution. The compound is a flammable liquid with a relatively low flash point, indicating it can readily vaporize. sigmaaldrich.com While specific data on its environmental persistence is limited, its volatility suggests that atmospheric transport could be a significant pathway. fishersci.com In aquatic systems, its miscibility with water would facilitate its dispersal. who.int The mobility of related fluorocarbons in the environment has been noted, with some demonstrating the potential for long-range transport in the atmosphere.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆F₂O |

| Molecular Weight | 96.08 g/mol |

| Physical State | Liquid |

| Flash Point | 42 °C (107.6 °F) - closed cup sigmaaldrich.com |

| Boiling Point | 125-126 °C |

| Water Solubility | Miscible who.int |

| Vapor Pressure | Data not available |

| logP (Octanol/Water Partition Coefficient) | Data not available |

The degradation of this compound has been primarily studied in biological systems due to its use as a pesticide. murdoch.edu.auwikipedia.org In mammals, it undergoes metabolic transformation into toxic substances. murdoch.edu.aunih.gov The primary degradation pathway involves a two-step enzymatic process. murdoch.edu.auresearchgate.net

First, this compound is oxidized to 1,3-difluoroacetone. murdoch.edu.aunih.gov This reaction is catalyzed by an NAD+-dependent alcohol dehydrogenase and is considered the rate-limiting step in its toxic action. murdoch.edu.auresearchgate.net Subsequently, defluorination occurs, a process attributed to the action of microsomal monooxygenases. murdoch.edu.aunih.gov This ultimately leads to the formation of (-) erythrofluorocitrate, a potent metabolic inhibitor. murdoch.edu.auresearchgate.net

While abiotic environmental degradation pathways are not well-documented, studies on analogous compounds offer insights. For instance, bacteria such as Corynebacterium sp. and Agrobacterium radiobacter have been shown to degrade 1,3-dichloro-2-propanol, a structurally similar compound. ethz.ch These bacteria utilize halohydrin hydrogen-halide-lyase and epoxide hydrolase enzymes to break down the chlorinated analogue. ethz.ch This suggests that microbial degradation could be a potential pathway for this compound in contaminated soil and water.

Table 2: Metabolic Degradation Pathway of this compound in Rats

| Step | Reactant | Enzyme/Process | Product |

|---|---|---|---|

| 1. Oxidation | This compound | NAD+-dependent alcohol dehydrogenase | 1,3-Difluoroacetone murdoch.edu.aunih.govresearchgate.net |

| 2. Defluorination & Conversion | 1,3-Difluoroacetone | Microsomal monooxygenase / Further metabolism | (-) erythrofluorocitrate murdoch.edu.aunih.govresearchgate.net |

Mobility and Volatility in Environmental Compartments

Ecological Impact and Bioremediation Studies Related to this compound

The ecological impact of this compound is directly linked to its potent toxicity, which has also spurred research into methods for its environmental cleanup.

This compound is a metabolic poison that exerts its toxic effects by disrupting the citric acid cycle, a fundamental energy-producing process in aerobic organisms. wikipedia.org It was a major component of the rodenticide Gliftor, used widely in the former USSR and still approved in China. wikipedia.orgacs.org

The mechanism of toxicity involves its metabolic conversion to (-) erythrofluorocitrate. murdoch.edu.aunih.gov This metabolite is a powerful inhibitor of aconitate hydratase (aconitase), a key enzyme in the citric acid cycle. murdoch.edu.auacs.org The inhibition of this enzyme leads to a buildup of citrate in tissues, particularly the kidney, and a subsequent depletion of cellular energy, ultimately causing multi-organ dysfunction. murdoch.edu.aunih.govban1080.org.au This mode of action is similar to that of sodium fluoroacetate (also known as Compound 1080), another well-known rodenticide. wikipedia.orgban1080.org.au The toxic effects are not immediate, often presenting after a lag phase of several hours, which corresponds to the time required for the metabolic conversion of the parent compound into the toxic metabolite, (-) erythrofluorocitrate. murdoch.edu.auresearchgate.net

Bioremediation strategies for halogenated hydrocarbons often involve the use of specialized microorganisms. nih.govfrontiersin.org While specific bioremediation studies on this compound are scarce, research on related compounds provides a strong basis for potential approaches.

Methanotrophic bacteria, which use methane as their energy source, are of particular interest. frontiersin.org These microbes express powerful enzymes called methane monooxygenases (MMOs), which have a broad substrate range and can co-metabolize various pollutants, including chlorinated alkanes and alkenes. nih.govfrontiersin.org Notably, soluble methane monooxygenase (sMMO) has been shown to degrade compounds like 1,2,3-trichloropropane, yielding products such as 1,3-dichloro-2-propanol. nih.govfrontiersin.org This capability to act on chlorinated propanols suggests that methanotrophs could potentially degrade this compound as well.

Furthermore, bacterial strains like Corynebacterium sp. N-1074 and Agrobacterium radiobacter AD1 have demonstrated the ability to use 1,3-dichloro-2-propanol as a sole carbon source, breaking it down through dehalogenation. ethz.ch The enzymes involved, such as halohydrin hydrogen-halide-lyase, could be effective in cleaving the carbon-fluorine bond in this compound, initiating its breakdown in a contaminated environment. The investigation of these and similar microbial strains could lead to effective bioremediation strategies for sites contaminated with this compound.

Q & A

Q. How is 1,3-difluoro-2-propanol synthesized, and what stabilization methods are critical during synthesis?

Answer: this compound is synthesized via nucleophilic substitution reactions, often using fluorinating agents like hydrogen fluoride or sulfur tetrafluoride. A key step involves stabilizing the product against decomposition. Sodium fluoride is commonly added to inhibit unwanted side reactions (e.g., hydrolysis or oxidation) due to the compound’s sensitivity to moisture and heat . Reaction conditions (e.g., 54–55°C under reduced pressure) are optimized to minimize thermal degradation . Purity is confirmed using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to verify the absence of byproducts like 1,3-difluoroacetone .

Q. What spectroscopic techniques are used to characterize this compound’s molecular structure?

Answer:

- NMR Spectroscopy: NMR identifies fluorine environments, with distinct peaks for the two equivalent fluorine atoms (δ ~ -120 ppm). NMR confirms the hydroxyl proton (δ ~ 4.5 ppm) and adjacent CH groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 97.07 (CHFO) .

- Infrared (IR) Spectroscopy: Stretching frequencies for -OH (~3300 cm) and C-F bonds (~1100 cm) are key identifiers .

Q. What are the primary applications of this compound in synthetic chemistry?

Answer:

- Fluorination Reactions: Acts as a solvent and fluorinating agent due to its stability and ability to stabilize reactive intermediates (e.g., carbocations in SN1 reactions) .

- Chiral Auxiliary: Its stereogenic center enables asymmetric synthesis of fluorinated compounds. For example, it induces enantioselectivity in Grignard reactions by coordinating to metal catalysts .

- Precursor to 1,3-Difluoroacetone: Oxidized using pyridinium chlorochromate (PCC) under mild conditions, yielding a ketone critical in agrochemical synthesis .

Advanced Research Questions

Q. How does this compound induce toxicity, and what experimental models are used to study its metabolic pathways?

Answer: Mechanism: The compound is metabolized sequentially:

Alcohol Dehydrogenase (ADH) Oxidation: Converts it to 1,3-difluoroacetone, which inhibits mitochondrial aconitase via (-)-erythro-fluorocitrate formation, disrupting the Krebs cycle and causing citrate accumulation .

Microsomal Defluorination: CYP450 enzymes release fluoride ions, contributing to renal and respiratory toxicity .

Experimental Models:

- In Vivo Rat Studies: Administer 100 mg/kg body weight, then measure citrate levels in kidney homogenates via HPLC. A 3-hour lag phase precedes citrate accumulation .

- In Vitro Assays: Incubate liver microsomes with NADPH and this compound to quantify fluoride ions using ion-selective electrodes .

Q. How can 4-methylpyrazole (fomepizole) serve as an antidote for this compound poisoning?

Answer: 4-Methylpyrazole inhibits both ADH and CYP450 enzymes:

- ADH Inhibition: Prevents oxidation to 1,3-difluoroacetone, blocking fluorocitrate synthesis. Dose: 90 mg/kg administered 2 hours prior to exposure in rat models .

- CYP450 Suppression: Reduces defluorination, mitigating fluoride ion release. Piperonyl butoxide (a CYP inhibitor) corroborates this mechanism .

Experimental Validation: Co-administration with 4-methylpyrazole eliminates citrate accumulation and fluorocitrate detection in urine, confirmed via LC-MS .

Q. How do researchers resolve contradictions in reported metabolic pathways of this compound?

Answer: Discrepancies (e.g., variable lag phases in citrate accumulation) are addressed via:

- Enzyme Induction Studies: Pre-treating rats with phenobarbital (CYP450 inducer) accelerates defluorination, shortening the lag phase from 3 hours to <1 hour .

- Kinetic Isotope Labeling: Use -labeled this compound to trace metabolic intermediates via tandem MS, distinguishing ADH vs. CYP450 contributions .

- Cross-Species Comparisons: Human liver microsomes show lower CYP450 activity than rats, explaining species-specific toxicity profiles .

Q. What role does this compound play in designing fluorinated pharmaceuticals?

Answer:

- Prodrug Synthesis: Its hydroxyl group is esterified with carboxylic acid drugs to enhance lipophilicity and blood-brain barrier penetration. Hydrolysis in vivo releases the active drug .

- Fluorinated Scaffolds: Used in kinase inhibitors (e.g., JAK2/STAT3 pathway) to improve binding affinity. Molecular docking studies show fluorine’s electronegativity stabilizes ligand-receptor interactions .

- Metabolic Stability: Fluorination reduces oxidative metabolism, prolonging half-life. Comparative studies with non-fluorinated analogs show 3-fold longer in vivo persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.